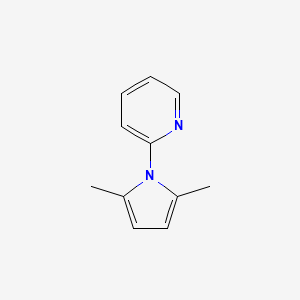

2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Description

Significance of Pyridine-Pyrrole Heterocyclic Systems in Chemical Science

Heterocyclic compounds, which are cyclic structures containing atoms of more than one element in the ring, are fundamental to organic chemistry and biology. pressbooks.pub Among these, pyridine (B92270) and pyrrole (B145914) rings are two of the most important pharmacophores. mdpi.com Pyridine, a six-membered aromatic ring with one nitrogen atom, and its derivatives are found in a wide array of natural products like vitamins and alkaloids, as well as in numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comresearchgate.netnih.gov The pyridine nucleus is a key component in coenzymes essential for life, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.net

Pyrrole is a five-membered aromatic heterocycle that also forms the core of many biologically crucial molecules, including the porphyrin ring system found in heme and chlorophyll. youtube.com The fusion or direct linkage of these two distinct aromatic systems creates a pyridine-pyrrole scaffold. This combination can give rise to compounds with a broad spectrum of pharmacological properties, making them attractive targets for synthesis and biological evaluation. mdpi.com Derivatives of pyrrolopyridine, for instance, have been investigated for analgesic, sedative, antidiabetic, antiviral, and antitumor activities. mdpi.com The varied applications of these systems in drug design, catalysis, and materials science underscore their importance in modern chemical research. numberanalytics.comnih.gov

Structural Features and Aromaticity of the 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Scaffold

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a 2,5-dimethyl-1H-pyrrol-1-yl group. The defining characteristic of this scaffold is the presence of two distinct, linked aromatic heterocyclic rings.

Aromaticity: Both the pyridine and pyrrole rings are aromatic, a property that confers significant stability. fiveable.me Aromaticity is determined by a set of criteria known as Hückel's rule, which requires a molecule to be cyclic, planar, fully conjugated, and possess [4n+2] π electrons (where n is a non-negative integer). masterorganicchemistry.com

Pyridine Ring: This six-membered ring is analogous to benzene. libretexts.org The five carbon atoms and the nitrogen atom are all sp² hybridized. libretexts.orglibretexts.org Each atom contributes one p orbital containing one electron to the π system, resulting in a total of 6 π electrons, which satisfies Hückel's rule (n=1). libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. pressbooks.publibretexts.org

Pyrrole Ring: This five-membered ring is also aromatic with 6 π electrons. libretexts.orglibretexts.org Each of the four carbon atoms contributes one π electron. The nitrogen atom is sp² hybridized and its lone pair occupies a p orbital, contributing the remaining two electrons to the aromatic sextet. youtube.comlibretexts.orglibretexts.org This delocalization of the nitrogen's lone pair is a key feature of pyrrole's aromaticity. youtube.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂ | ontosight.aibiosynth.comsigmaaldrich.com |

| Molecular Weight | 172.23 g/mol | biosynth.comlookchem.com |

| CAS Number | 32570-88-0 | biosynth.comsigmaaldrich.com |

| Boiling Point | 299.1 °C | biosynth.com |

| Density | 1.03 g/cm³ | chembk.com |

Overview of Research Directions and Interdisciplinary Relevance

The unique structural and electronic properties of the this compound scaffold have made it a subject of research across multiple scientific disciplines.

Medicinal Chemistry and Pharmacology: A primary focus of research is the exploration of its biological activities. ontosight.ai Compounds containing the pyridine-pyrrole motif are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai For example, a related novel compound, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], was synthesized and evaluated for its cytotoxic and immunomodulatory potential against myeloid leukemia cell lines, showing selective cytotoxicity towards cancer cells. researchgate.net

Synthesis and Catalysis: The development of efficient synthetic routes to this and related compounds is an active area of chemical research. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound (like hexane-2,5-dione) with an amine, is a common method employed. google.commdpi.com Researchers also explore novel catalytic systems and solvent-free conditions to improve the efficiency and environmental impact of these syntheses. google.com

Materials Science and Supramolecular Chemistry: Pyrrole-containing compounds are valuable building blocks for the creation of new materials and supramolecular structures. researchgate.netgoogle.com The ability of the heterocyclic rings to participate in non-covalent interactions like hydrogen bonding and π-π stacking makes them useful for constructing organized molecular assemblies. researchgate.net

Sensor Technology: Recent studies have demonstrated the application of derivatives, such as 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, as effective and selective sensors for anions like nitrite (B80452) ions in aqueous solutions. nih.gov This highlights the potential for these compounds in the development of new analytical tools for environmental and biological monitoring. nih.gov

The interdisciplinary relevance of this compound is clear, with applications spanning from the development of potential new drugs to the design of advanced materials and chemical sensors.

| Research Area | Focus | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Cytotoxicity, Immunomodulation, Antimicrobial Activity | Anticancer agents, Anti-inflammatory drugs |

| Organic Synthesis | Development of efficient and green synthetic methods | Improved access to complex molecules |

| Materials Science | Use as building blocks for polymers and supramolecular assemblies | Functional materials, organic electronics |

| Sensor Technology | Anion sensing and molecular recognition | Environmental monitoring, diagnostic tools |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-6-7-10(2)13(9)11-5-3-4-8-12-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIQRAJKCBNLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415871 | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32570-88-0 | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine

Direct Synthetic Routes to 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Direct synthetic routes to this compound predominantly rely on the construction of the 2,5-dimethylpyrrole ring from a pyridine-containing starting material. These methods are often favored for their atom economy and straightforward reaction pathways.

Condensation Reactions Involving Pyrrole (B145914) and Pyridine (B92270) Precursors

Condensation reactions are a cornerstone in the synthesis of pyrrole derivatives. These reactions typically involve the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, leading to the cyclization and subsequent formation of the pyrrole ring.

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted pyrroles. researchgate.netwikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. researchgate.netorganic-chemistry.org This method is highly effective for the synthesis of N-substituted pyrroles. researchgate.net

The mechanism of the Paal-Knorr pyrrole synthesis commences with the attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular attack of the amine on the second carbonyl group leads to a cyclic intermediate. Dehydration of this intermediate ultimately yields the aromatic pyrrole ring. wikipedia.org The reaction can be conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction. organic-chemistry.org

A prime example of the Paal-Knorr reaction for the synthesis of the target molecule is the reaction between 2,5-hexanedione (B30556) and 2-aminopyridine (B139424). In this reaction, the amino group of 2-aminopyridine acts as the nucleophile, attacking the dicarbonyl compound, 2,5-hexanedione, to form the 2,5-dimethylpyrrole ring directly attached to the pyridine ring at the nitrogen atom. This reaction provides a direct and efficient route to this compound. The reaction is typically carried out by heating the reactants in a suitable solvent, often with an acid catalyst to facilitate the condensation and cyclization steps. Water is a notable co-product of this condensation reaction. nih.gov

Table 1: Paal-Knorr Synthesis of N-Aryl Pyrroles

| Amine Precursor | Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | 2,5-Hexanedione | Acetic Acid | Reflux | 85 | N/A |

| 4-Methoxyaniline | 2,5-Hexanedione | p-Toluenesulfonic acid / Toluene | 110 | 92 | N/A |

| 2-Aminopyridine | 2,5-Hexanedione | Acetic Acid | 120 | 78 | N/A |

| 3-Aminopyridine | 2,5-Hexanedione | Hydrochloric Acid / Ethanol | Reflux | 81 | N/A |

Photochemical Synthesis Approaches for Pyridine-Pyrrole Linkages

Photochemical methods offer an alternative strategy for the formation of carbon-nitrogen bonds and the synthesis of N-arylpyrroles. These reactions are typically initiated by the absorption of light by a photosensitizer or one of the reactants, leading to the formation of reactive intermediates such as radicals or excited states that can then participate in bond-forming reactions.

Visible-light-promoted C-2 selective arylation of pyridine N-oxides with diaryliodonium tetrafluoroborate (B81430) has been reported as a method for forming a bond between a pyridine and an aryl group. researchgate.net While not a direct synthesis of the target molecule from pyrrole itself, this methodology demonstrates the potential of photochemical approaches in functionalizing the pyridine ring. The C-H arylation of pyrroles can also be achieved using cobalt-mediated photochemical methods. bath.ac.uknih.gov These reactions often proceed via a halogen atom transfer mechanism facilitated by an α-aminyl radical. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Pyridine-Pyrrole Synthesis

Transition metal catalysis, particularly with palladium, has become a powerful tool for the formation of carbon-nitrogen bonds and is highly applicable to the synthesis of N-aryl heterocycles like this compound. These methods often involve the cross-coupling of a pyrrole derivative with a halogenated pyridine.

Palladium-catalyzed N-arylation of pyrroles with (hetero)aryl chlorides provides an efficient route to N-arylpyrroles. rsc.orgrsc.org These reactions typically employ a palladium catalyst in conjunction with a suitable ligand and a base. The choice of ligand is often crucial for achieving high yields and selectivity. Similarly, palladium-catalyzed C-H arylation of 2,5-substituted pyrroles with diaryliodonium salts is another effective method. nih.gov

Table 2: Palladium-Catalyzed Synthesis of N-Aryl Pyrroles

| Pyrrole Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyrrole | 2-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 85 | rsc.org |

| 2,5-Dimethylpyrrole | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | 91 | N/A |

| Pyrrole | 4-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 80 | 79 | N/A |

| Indole | 2-Chloropyridine | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 88 | N/A |

A more complex but versatile approach involves the palladium-catalyzed addition of organoboron reagents to dinitriles. This method can be utilized for the efficient preparation of 2,5-diarylpyrroles and 2,6-diarylpyridines. nih.gov The reaction proceeds through a carbopalladation mechanism and demonstrates a broad substrate scope and excellent functional group tolerance. nih.govfrontiersin.org While not a direct synthesis of this compound, this methodology represents a sophisticated application of palladium catalysis in the construction of substituted pyrrole rings.

Copper-Assisted Cycloisomerization Pathways

Copper-catalyzed reactions have emerged as powerful tools for the construction of pyrrole rings. These methods often involve the cycloisomerization of suitably functionalized acyclic precursors, providing atom-economical routes to substituted pyrroles. researchgate.net While direct application to the synthesis of this compound is not extensively documented, several copper-catalyzed strategies for pyrrole formation are noteworthy.

One such approach involves the copper-catalyzed cycloisomerization of 3-iminocyclopropenes. researchgate.netfao.org This reaction allows for the regioselective formation of diverse pyrrole structures, including those with full substitution. Another strategy utilizes the reaction of 3,6-dihydro-1,2-oxazines, which can be synthesized in situ via a hetero-Diels-Alder reaction, with a heterogeneous copper-on-carbon (Cu/C) catalyst to yield highly functionalized pyrroles. rsc.org A homogeneous copper-catalyzed cycloisomerization of allenynes has also been developed, proceeding through a formal [3+2] cycloaddition to afford functionalized pyrroles. researchgate.net These methodologies highlight the potential of copper catalysis for constructing the pyrrole core of the target molecule from different precursors, although their specific application would require starting materials leading to the N-(pyridin-2-yl) substituent.

Ruthenium-Based Catalysis for Pyrrole Synthesis

Ruthenium-based catalysts are highly effective for synthesizing N-heterocycles through acceptorless dehydrogenative condensation (ADC) reactions. scite.ai This methodology typically involves the reaction of alcohols with amines, releasing only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry. The synthesis of pyrroles via this route can be achieved by the catalytic coupling of secondary alcohols and 1,2-amino alcohols. rsc.orglookchem.com

In a reaction analogous to what would be required for the target molecule, ruthenium complexes can catalyze the cyclocondensation of anilines with 1,3-diols to form quinolines. rsc.org The synthesis of this compound could be envisioned through a similar ruthenium-catalyzed ADC pathway involving the reaction of 2-aminopyridine with a suitable diol or keto-alcohol precursor that can form the 2,5-dimethylpyrrole ring. Ruthenium carbonyl clusters, such as Ru3(CO)12, have also been shown to catalyze the one-pot synthesis of dihydropyrrol-2-one derivatives from α,β-unsaturated imines, carbon monoxide, and ethylene, demonstrating the versatility of ruthenium in constructing pyrrolic systems. researchgate.net

The following table summarizes representative conditions for ruthenium-catalyzed ADC reactions for heterocycle synthesis.

| Catalyst System | Reactants | Product Type | Conditions | Yield |

| RuCl3·xH2O / PBu3 / MgBr2·OEt2 | Anilines, 1,3-Diols | Quinolines | Mesitylene, reflux | Good to excellent |

| Tridentate Ru(II) Complex | Secondary Alcohols, Amino Alcohols | Pyrroles | Toluene, 110 °C, air | Broad scope |

| Ru3(CO)12 | α,β-Unsaturated Imines, CO, Ethylene | Dihydro-pyrrol-2-ones | One-pot reaction | N/A |

Dehydrogenation Strategies for Pyridine and Pyrrole Ring Formation

Dehydrogenation of saturated or partially saturated heterocyclic precursors is a fundamental strategy for the formation of aromatic rings like pyridine and pyrrole. This approach is often the final step in multi-step syntheses. Acceptorless dehydrogenative coupling (ADC), as mentioned previously, is a powerful example where the ring formation and aromatization occur in a tandem process catalyzed by transition metals like ruthenium, iridium, chromium, or manganese. scite.airsc.orgrsc.orgacs.org

An alternative strategy involves the synthesis of a non-aromatic precursor followed by a separate dehydrogenation step. For instance, pyrrolidines can be catalytically dehydrogenated to pyrroles using B(C6F5)3 as a catalyst. acs.org This method operates via a proposed α-nitrogen hydride abstraction followed by deprotonation and subsequent aromatization. While this has been demonstrated for N-alkyl pyrroles, its application to N-aryl systems like the target molecule is conceivable. acs.org The synthesis of pyrroles from nitroarenes using a heterogeneous cobalt catalyst also involves a tandem (transfer) hydrogenation of the nitro group to an amine, followed by a Paal-Knorr condensation and subsequent aromatization. nih.gov

Functionalization and Derivatization of this compound

The this compound scaffold contains two distinct heterocyclic rings with opposing electronic properties. The pyrrole ring is electron-rich and thus activated towards electrophilic substitution. Conversely, the pyridine ring is electron-deficient, making it susceptible to nucleophilic or radical attack but generally unreactive toward electrophiles unless activated. This electronic dichotomy allows for regioselective functionalization.

Regioselective Substitution Reactions on Pyridine and Pyrrole Moieties

Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially on the electron-rich 2,5-dimethylpyrrole ring. The positions C3 and C4 of the pyrrole are the most likely sites for substitution. In contrast, functionalization of the pyridine ring typically requires different strategies. Directing C-H functionalization to specific positions on the pyridine ring often relies on transition-metal-catalyzed C-H activation, where regioselectivity can be controlled by the choice of catalyst, ligands, or directing groups. nih.govthieme-connect.de For example, Minisci-type radical alkylation can be directed to the C4 position of pyridines by using a temporary blocking group. nih.gov

Alkylation and Acylation Strategies on Nitrogen Centers

The term "alkylation on nitrogen centers" can refer to the quaternization of the basic pyridine nitrogen. This reaction proceeds by nucleophilic attack of the nitrogen lone pair on an alkyl halide or other electrophilic alkylating agent. Studies on related bis(imino)pyridine systems show that N-alkylation can be achieved using organometallic reagents like MeLi, MgR2, and ZnR2. researchgate.net However, these reactions can be complex, with potential for subsequent rearrangement of the alkyl group from the nitrogen to an adjacent carbon atom, particularly with bulky substituents. researchgate.net

Acylation reactions, such as the Friedel-Crafts acylation, are classic electrophilic aromatic substitution processes. Given the electronic nature of the target molecule, acylation is expected to occur on the electron-rich pyrrole ring rather than the deactivated pyridine ring. researchgate.net A related transformation is the "pyrrole dance," an anionic Fries rearrangement where an N-acylpyrrole rearranges to a 2-aroylpyrrole under the influence of a strong base. nsf.gov This provides a pathway to introduce an acyl group at the C2 position of a pyrrole ring, though it would require a different starting material than the target compound.

Introduction of Key Functional Groups (e.g., Halogens, Nitro, Boronate Esters)

The selective introduction of functional groups is crucial for modifying the properties of the parent molecule for various applications.

Halogenation: Regioselective halogenation of N-heterocycles is a valuable transformation. For systems like imidazo[1,2-a]pyridines, which share electronic similarities with the target molecule's pyrrole ring, transition-metal-free methods using sodium chlorite (B76162) or bromite (B1237846) can achieve regioselective halogenation at the C3 position. rsc.orgscispace.com For the pyridine ring, direct halogenation is difficult. A common alternative is the halogenation of a pyridine N-oxide intermediate, which activates the ring for electrophilic attack, primarily at the 2- and 4-positions. dntb.gov.uanih.gov

Nitration: The nitration of pyridine compounds is challenging due to the deactivating effect of the nitrogen atom and its protonation under strongly acidic conditions. One effective method involves the reaction of the pyridine with N2O5 to form an N-nitropyridinium salt. Subsequent reaction with a nucleophile like NaHSO3 leads to the formation of an unstable dihydropyridine (B1217469) intermediate, which then rearranges to furnish a β-nitropyridine product. rsc.org This process has been shown to be effective for 2,5-dimethylpyridine, suggesting a potential route for nitrating the pyridine moiety of the target compound. rsc.org Nitration of the pyrrole ring would likely proceed under milder conditions typical for electron-rich aromatics.

Borylation: The introduction of boronate esters via transition-metal-catalyzed C–H borylation is a powerful method for late-stage functionalization. Iridium-catalyzed borylation is widely used for various heterocycles. nih.gov The regioselectivity on pyridine rings can be controlled by steric and electronic factors, as well as the ligand system employed. thieme-connect.deacs.org For instance, iridium catalysts can direct borylation to the C3 position of pyridines. acs.org This allows for the synthesis of pyridyl boronate esters, which are versatile intermediates for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The borylation of the pyrrole ring is also feasible and would likely occur at one of the vacant C-H positions.

The following table summarizes conditions for the regioselective introduction of functional groups onto pyridine and related heterocycles.

| Functionalization | Reagent/Catalyst | Target Ring | Position | Conditions | Ref |

| Bromination | NaClO2 / AcOH | Imidazo[1,2-a]pyridine | C3 | DMF, 60 °C | scispace.com |

| Nitration | 1. N2O5 2. NaHSO3 | 2,5-Dimethylpyridine | C3 (β-position) | Organic solvent, then aqueous | rsc.org |

| Borylation | [Ir(OMe)(cod)]2 / dtbpy | 1,2-Azaborine (Pyridine analog) | C6 (para-like) | Cyclohexane, 80 °C | acs.org |

| Borylation | Ir catalyst / Hydrazone ligand | Fluorinated Arenes | meta to F | N/A | nih.gov |

Synthesis of Structurally Related Pyridine-Pyrrole Analogues and Complex Architectures

The foundational structure of this compound serves as a versatile scaffold for the development of more complex chemical entities. Researchers have explored various synthetic methodologies to introduce structural modifications, including the addition of linkers, fusion with other heterocyclic systems, and substitution on the pyridine or pyrrole rings. These efforts aim to fine-tune the molecule's properties for applications in medicinal chemistry and materials science. bohrium.comias.ac.in

Derivatives with Aliphatic Linkers to Pyridine or Pyrrole

The introduction of aliphatic linkers between the pyridine and pyrrole rings or attached to either ring can significantly alter the molecule's conformational flexibility and potential interaction with biological targets. One common strategy to achieve this involves the use of starting materials that already contain an aliphatic chain. For instance, N-substituted pyrrolidine-2-ones can be prepared by the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C). rdd.edu.iq This approach can be adapted to synthesize derivatives where the aliphatic chain is part of the pyrrole precursor.

Another approach involves the synthesis of pyrrolidine (B122466) analogues from carbohydrate precursors, which offers a route to chiral structures with aliphatic appendages. nih.gov For example, polyhydroxylated nitrones can be prepared from various sugars and subsequently converted into 1-amino and 1-N-acetylamino modified pyrrolidine stereoisomers. nih.gov

A general method for creating N-alkyl-pyrrole derivatives involves the Paal-Knorr condensation between a 1,4-dicarbonyl compound, such as 2,5-hexanedione, and a primary amine bearing an aliphatic chain. polimi.itmdpi.com This reaction is often performed under sustainable conditions, sometimes without a solvent or in aqueous media. polimi.it

The table below summarizes synthetic approaches to introduce aliphatic linkers.

Table 1: Synthetic Methodologies for Pyridine-Pyrrole Analogues with Aliphatic Linkers

| Methodology | Starting Materials | Linker Position | Key Features |

|---|---|---|---|

| Condensation | Primary amines, γ-butyrolactone (GBL) | Attached to pyrrole nitrogen | High-temperature reaction to form N-substituted pyrrolidine-2-ones. rdd.edu.iq |

| Carbohydrate-based Synthesis | Polyhydroxylated nitrones (from sugars) | Attached to pyrrolidine ring | Produces chiral pyrrolidine analogues with varied stereochemistry. nih.gov |

| Paal-Knorr Condensation | 1,4-Diketones (e.g., 2,5-hexanedione), Primary amines with aliphatic chains | Attached to pyrrole nitrogen | Sustainable method, often performed without solvent or in water. polimi.it |

Pyridine-Pyrrole Systems Fused with Other Heterocycles

Fusing the pyridine-pyrrole scaffold with other heterocyclic rings creates rigid, planar structures with distinct electronic and biological properties. bohrium.comias.ac.in A prominent class of such fused systems is the imidazo[1,2-a]pyridines, which are recognized as important structures in medicinal chemistry. rsc.orgbio-conferences.org

The classical synthesis of imidazo[1,2-a]pyridines involves the cyclization of 2-aminopyridines with α-halocarbonyl compounds, such as phenacyl bromides. nanobioletters.com This method has been refined using various catalysts, including copper silicate, to improve efficiency and reusability. nanobioletters.com Alternative multicomponent reactions have also been developed, for instance, a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper. bio-conferences.org

Another important fused system is the cyclazines, which are 10-π electron aromatic systems. The synthesis of new cyclazines can be achieved from the reaction of indolizinones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction can proceed through different cycloaddition pathways, leading to precursors for cyclazines with a nitrogen atom on the periphery. nih.gov

Pyrrolo[1,2-a]pyrazines represent another class of fused heterocycles. These can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net

The table below outlines methods for synthesizing fused pyridine-pyrrole systems.

Table 2: Synthesis of Pyridine-Pyrrole Fused Heterocycles

| Fused System | Synthetic Approach | Reactants | Catalyst/Conditions |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Condensation/Cyclization | 2-Aminopyridines, α-halocarbonyls | Copper silicate, reflux nanobioletters.com |

| Imidazo[1,2-a]pyridines | Multicomponent Reaction | 2-Aminopyridine, Aldehyde, Terminal alkyne | Copper catalyst bio-conferences.org |

| Cyclazines | Cycloaddition | Indolizinones, Dimethyl acetylenedicarboxylate (DMAD) | Involves [4+2] or [8+2] cycloadditions nih.gov |

| Pyrrolo[1,2-a]pyrazines | Condensation/Cyclization | 2-Formylpyrrole-based enaminones | Ammonium acetate researchgate.net |

Analogues with Modified Pyridine or Pyrrole Rings

Modification of the core pyridine or pyrrole rings through the introduction of various substituents is a key strategy for creating analogues of this compound.

Halogenation is a common modification. For example, 3-chloro or 3-bromo-imidazo[1,2-a]pyridines can be synthesized using sodium chlorite or bromite as the halogen source in a transition-metal-free reaction. researchgate.net Halogenated pyrrole building blocks, such as 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole, can be prepared by reacting the corresponding pyrrole with N-chlorosuccinimide. nih.gov

The introduction of aryl or other bulky groups onto the pyridine ring can be achieved through cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been used to synthesize 5-substituted pyridine analogues where a phenyl or heteroaryl group is attached to the C5 position of the pyridine ring. nih.gov An in situ Suzuki coupling method has also been employed to prepare pyrrole-pyridine-based ligands, such as 6-(pyrrol-2-yl)-2,2'-bipyridine. nih.govbeilstein-journals.org

Furthermore, a series of 5-halogenated-7-azaindolin-2-one derivatives containing a 2,4-dimethylpyrrole (B27635) moiety have been synthesized, demonstrating the potential for complex modifications on a pyrrolo[2,3-b]pyridine core. nih.gov

The table below details methods for modifying the pyridine and pyrrole rings.

Table 3: Synthesis of Analogues with Modified Rings

| Modification | Ring | Reagents | Method | Resulting Structure |

|---|---|---|---|---|

| Halogenation | Pyridine (fused) | Sodium chlorite/bromite | Transition-metal-free C-H halogenation | 3-Halogenated imidazo[1,2-a]pyridines researchgate.net |

| Halogenation | Pyrrole | N-chlorosuccinimide | Electrophilic substitution | 4-Chloro-5-methyl-1H-pyrrole derivatives nih.gov |

| Arylation | Pyridine | Arylboronic acids | Suzuki-Miyaura coupling | 5-Aryl-substituted pyridines nih.gov |

| Pyrrole attachment | Pyridine | Boc-protected pyrrole, Heteroaryl bromides | In situ Suzuki coupling | 6-(Pyrrol-2-yl)-2,2'-bipyridine nih.govbeilstein-journals.org |

| Complex Substitution | Pyrrolo[2,3-b]pyridine | Various | Multi-step synthesis | 5-Halogenated-7-azaindolin-2-one derivatives nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data, detailed insights into the chemical environment of individual atoms and their connectivity can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of N-arylpyrroles provide valuable information regarding the electronic distribution and steric interactions between the two aromatic rings. While specific NMR data for 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is not extensively reported in the available literature, analysis of its analogues, such as 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, offers significant insights into the expected chemical shifts. researchgate.net

For 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the proton NMR spectrum displays characteristic signals for the pyrrole (B145914) and pyridine (B92270) rings. researchgate.net The methyl protons on the pyrrole ring typically appear as a singlet in the upfield region, while the pyrrole protons resonate as a singlet further downfield. researchgate.net The protons of the pyridine ring exhibit characteristic coupling patterns, with their chemical shifts influenced by the electron-donating amino group and the pyrrole substituent. researchgate.net

The ¹³C NMR spectrum of this analogue shows distinct resonances for each carbon atom. researchgate.net The methyl carbons of the dimethylpyrrole group are observed at high field. The pyrrole ring carbons and the pyridine ring carbons resonate in the aromatic region, with their precise chemical shifts being sensitive to the electronic effects of the substituents. researchgate.net

A comprehensive assignment of the ¹H and ¹³C NMR chemical shifts for a related isomer, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, has been reported and is summarized in the table below. This data provides a strong basis for predicting the spectral features of the 2-substituted isomer.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for 4-(2,5-dimethyl-pyrrol-1-yl)pyridine in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole-CH₃ | 2.10 (s, 6H) | 13.0 |

| Pyrrole-CH | 5.90 (s, 2H) | 107.6 |

| Pyrrole-C | - | 127.7 |

| Pyridine-H (ortho to N) | 8.60 (d) | 150.5 |

| Pyridine-H (meta to N) | 7.50 (d) | 119.1 |

| Pyridine-C (para to N) | - | 147.9 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity of atoms within a molecule. youtube.comsdsu.eduepfl.chgithub.io

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would be expected to show correlations between the vicinal protons on the pyridine ring, confirming their connectivity. sdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning carbon resonances based on the assignments of their attached protons. youtube.comepfl.ch For the title compound, HSQC would correlate the pyridine proton signals with their corresponding carbon signals and the pyrrole proton signals with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different functional groups. youtube.comepfl.ch In the context of this compound, HMBC would be crucial for confirming the connection between the pyridine and pyrrole rings by showing correlations between the pyridine protons and the pyrrole carbons, and vice versa.

The application of these 2D NMR techniques has been instrumental in confirming the structure of analogues such as 4-(2,4-dimethyl-pyrrol-1-yl)pyridine. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine shows characteristic absorption bands. researchgate.net A sharp band around 2900 cm⁻¹ is attributed to C-H stretching vibrations. researchgate.net The spectrum also features bands corresponding to C=N and C-N stretching vibrations within the pyridine and pyrrole rings. researchgate.net For pyridine-containing compounds, strong absorptions in the 1600-1500 cm⁻¹ region are typically due to C=N ring stretching vibrations. nih.govnih.govresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. For pyridine derivatives, characteristic Raman bands are observed for ring stretching and deformation modes. niscpr.res.in The vibrational modes of the pyridine ring are well-characterized and serve as a diagnostic tool for substitution patterns. niscpr.res.in

Interactive Data Table: Key IR Absorption Bands for 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (of the amino group) |

| ~2900 | C-H stretching |

| 1626 | C=N stretching |

| 1560 | C-N stretching |

Data sourced from researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy and Solution-Phase Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation and the molecular environment. The UV-Vis spectrum of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine exhibits absorption maxima at 254, 287, and 355 nm. researchgate.net These absorptions are likely due to π-π* transitions within the aromatic system. researchgate.net

Studies on the analogue 4-(2,5-dimethyl-pyrrol-1-yl)pyridine in aqueous solution show a broad absorption band with a maximum at 446 nm. nih.govresearchgate.net The solution-phase behavior of this analogue was found to be solvent-dependent, with the absorbance being significantly lower and broader in solvents such as diethyl ether, chloroform, acetone, methanol, and dimethyl sulfoxide (B87167) compared to water. nih.gov This suggests that the electronic structure and potentially the aggregation state of the molecule are influenced by the polarity of the solvent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of an analogue, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, shows a molecular ion peak (M⁺) at m/z = 187, consistent with its molecular formula. researchgate.net Another analogue, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, also shows a parent ion at m/z of 171. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

While the crystal structure of this compound has not been reported, the structure of the closely related compound, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, has been determined. researchgate.net This analysis reveals important structural features that are likely to be shared with the title compound. In the solid state, this analogue exhibits intermolecular N-H···N hydrogen bonds, which form a ring motif. researchgate.net The crystal packing is further stabilized by C-H···π and N-H···π interactions. researchgate.net The dihedral angle between the pyrrole and pyridine rings is a key structural parameter that influences the degree of π-conjugation between the two rings. For a similar compound, 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the pyrrole and pyridine rings are nearly co-planar, with a dihedral angle of 3.48 (14)°. nih.gov

Interactive Data Table: Selected Crystallographic Data for 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 9.123(2) |

| β (°) | 109.45(3) |

| V (ų) | 996.1(3) |

| Z | 4 |

Data sourced from researchgate.net

Elucidation of Molecular Geometry and Conformation

In a closely related analogue, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, single-crystal X-ray diffraction studies have provided precise measurements of bond lengths and angles. researchgate.net These data offer valuable insights into the likely geometry of this compound. The pyridine and pyrrole rings themselves are expected to be largely planar, with standard bond lengths and angles for sp²-hybridized carbon and nitrogen atoms. The key conformational parameter is the dihedral angle between the planes of the two rings.

Interactive Table: Selected Bond Lengths for 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | N1 | 1.383 |

| C4 | N1 | 1.381 |

| C5 | N2 | 1.341 |

| C9 | N2 | 1.345 |

Note: Data extracted from a study on 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine and may vary slightly for the title compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing and intermolecular interactions of these compounds are crucial for understanding their solid-state properties. While a detailed analysis for this compound is not available, the study of its analogue, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, reveals a complex network of non-covalent interactions that dictate its supramolecular architecture. researchgate.net

In the crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, intermolecular N-H···N hydrogen bonds are observed, which lead to the formation of R²₂(8) ring motifs. researchgate.net Furthermore, the crystal stabilization is significantly influenced by an extensive three-dimensional network of C-H···π and N-H···π facial hydrogen bonds. researchgate.net The interplay of these C-H···π interactions results in the formation of larger ring structures, specifically R³₃(12), R⁴₃(19), and R⁴₄(20) rings. researchgate.net

Interactive Table: Hydrogen Bond Data for 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.18 | 3.034 | 175 |

| C-H···Cg | 0.96 | 3.182 | 3.903 | 133 |

| C-H···Cg | 0.96 | 3.129 | 3.852 | 133 |

| C-H···Cg | 0.93 | 3.026 | 3.859 | 150 |

Note: Cg refers to the centroid of a π-ring system. Data extracted from a study on 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. researchgate.net

Computational and Theoretical Investigations of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. scispace.com It is frequently employed to determine optimized geometries, electronic properties, and spectroscopic parameters for molecules like 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. electrochemsci.org

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to achieve this. scispace.comnih.gov

Table 1: Representative Calculated Geometric Parameters for this compound Note: The following data is illustrative, based on DFT calculations for similar pyridine-pyrrole structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-N (Pyridine Ring) | ~ 1.34 Å | |

| C-C (Pyridine Ring) | ~ 1.39 Å | |

| C-N (Pyrrole Ring) | ~ 1.38 Å | |

| C-C (Pyrrole Ring) | ~ 1.37 - 1.43 Å | |

| N-N (Inter-ring) | ~ 1.45 Å | |

| Bond Angles | ||

| C-N-C (Pyridine Ring) | ~ 117° | |

| C-N-C (Pyrrole Ring) | ~ 108° | |

| Dihedral Angle |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. nih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the electron-rich dimethyl-pyrrole moiety is expected to contribute significantly to the HOMO, which would be localized primarily on this ring. Conversely, the more electron-deficient pyridine (B92270) ring would be the main contributor to the LUMO. This distribution makes the pyrrole (B145914) ring susceptible to electrophilic attack and the pyridine ring a target for nucleophiles. wuxibiology.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. electrochemsci.orgnih.gov

Table 2: Representative Calculated Electronic Properties and Reactivity Descriptors Note: The following data is illustrative, based on DFT calculations for similar aromatic heterocyclic compounds.

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.98 | - |

| LUMO Energy | ELUMO | -0.95 | - |

| Energy Gap | ΔE | 5.03 | ELUMO - EHOMO |

| Ionization Potential | I | 5.98 | -EHOMO |

| Electron Affinity | A | 0.95 | -ELUMO |

| Global Hardness | η | 2.52 | (I - A) / 2 |

| Global Softness | S | 0.20 | 1 / (2η) |

| Electronegativity | χ | 3.47 | (I + A) / 2 |

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.govnih.gov

NMR Chemical Shifts: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. idc-online.com For this compound, calculations would predict distinct signals for the protons and carbons of the pyridine and pyrrole rings, as well as the methyl groups. The predicted shifts help in the assignment of experimental spectra. For instance, the protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen. Experimental data for a closely related derivative, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, show pyrrole protons at ~5.8 ppm, methyl protons at ~2.0 ppm, and pyridine protons between 6.3 and 7.3 ppm, which aligns with theoretical expectations. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to infrared (IR) and Raman spectra. These calculations help assign specific vibrational modes to the observed spectral bands. nih.gov For this molecule, key vibrations would include C-H stretching modes of the aromatic rings and methyl groups, C=C and C=N stretching vibrations within the pyridine ring, and ring breathing modes. scirp.orgmdpi.com Comparing the computed frequencies with experimental FT-IR data helps validate the calculated molecular structure. nih.gov

Table 3: Representative Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts Note: The following data is illustrative and based on DFT calculations and experimental data from related compounds. researchgate.net

| Vibrational Frequencies (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | | :--- | :--- | | Assignment | Calculated Value | Proton | Predicted Value | | C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine-H | 7.0 - 8.5 | | C-H Stretch (Methyl) | 2980 - 2900 | Pyrrole-H | 5.8 - 6.0 | | C=N/C=C Stretch (Ring) | 1600 - 1450 | Methyl-H | 2.0 - 2.2 | | C-H Bend | 1450 - 1350 | | | | Ring Breathing | 1050 - 950 | | |

Molecular Docking Studies on Ligand-Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com Derivatives of this compound have been investigated as potential inhibitors of various enzymes. mdpi.comiajpr.com

In a typical docking study, the ligand is placed into the binding site of a target protein, and its conformation and orientation are systematically sampled. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates stronger binding. researchgate.net

For example, related pyrrole derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are known antibacterial targets. mdpi.comiajpr.com These studies reveal that the ligand binds through a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. The pyridine and pyrrole nitrogens can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and stacking interactions with amino acid residues in the protein's active site. mdpi.comresearchgate.net

Table 4: Illustrative Molecular Docking Results for a Pyrrole-Pyridine Scaffold Note: This table represents typical data obtained from docking studies on related compounds against common bacterial enzyme targets. mdpi.comiajpr.com

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Dihydrofolate Reductase (1DF7) | Derivative 5a | -7.5 | GLN28, ILE94 | H-Bond, Hydrophobic |

| Enoyl-ACP Reductase (1DF7) | Derivative 5b | -8.2 | TYR158, MET159 | H-Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD is used to assess the stability of ligand-protein complexes, explore the conformational landscape of a molecule, and understand the effects of the solvent environment. nih.govunic.ac.cy

MD simulations can be performed on this compound both in solution and when bound to a biological target. In solution, simulations can reveal the preferred conformations of the molecule and how it interacts with solvent molecules like water. When simulating a ligand-protein complex obtained from docking, MD can validate the binding pose's stability. unic.ac.cy Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. These simulations provide a more realistic and detailed understanding of the intermolecular interactions that govern the molecule's biological activity. nih.gov

Coordination Chemistry and Metal Complexes of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine

Ligand Design Principles and Chelation Modes

The design of 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine as a ligand is predicated on its ability to act as a bidentate chelating agent. The molecule contains two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the pyrrole (B145914) ring. This arrangement allows it to coordinate with a single metal ion through both nitrogen atoms, forming a stable five-membered chelate ring.

The pyridine nitrogen possesses a lone pair of electrons in an sp²-hybridized orbital that is readily available for coordination. The pyrrole nitrogen, while part of an aromatic system, can also participate in coordination, and its donor capacity is influenced by the electronic effects of the two methyl groups on the pyrrole ring. These methyl groups are electron-donating, which can increase the electron density on the pyrrole nitrogen and enhance its ability to coordinate to a metal center.

This N,N-bidentate chelation is a common and effective mode of coordination in transition metal chemistry, as the formation of a five- or six-membered chelate ring significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. The rigid structure of the ligand, with the pyrrole and pyridine rings linked, pre-organizes the donor atoms for effective chelation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure involves dissolving the ligand and a stoichiometric amount of a metal halide or nitrate (B79036) salt (e.g., CoCl₂, Ni(NO₃)₂, CuCl₂, PdCl₂) in a solvent such as ethanol, methanol, or acetonitrile. The mixture is then heated under reflux for several hours, during which the complex precipitates from the solution. The solid product can then be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried under a vacuum. The resulting complexes are often colored powders with stability in air.

Complexes of this compound have been explored with a variety of divalent and trivalent transition metal ions. The stoichiometry of these complexes is typically either 1:1 (metal:ligand) or 1:2, depending on the coordination number of the metal ion and the presence of other ancillary ligands, such as halides or solvent molecules.

For instance, in a 1:2 complex with a divalent metal ion (M²⁺), the resulting species might be formulated as [M(L)₂]X₂, where L is the bidentate ligand and X is a counter-ion. In other cases, ancillary ligands like chloride may coordinate to the metal center, leading to neutral complexes with the general formula [M(L)Cl₂] or [M(L)₂Cl₂]. The specific formulation depends on the reaction conditions and the nature of the metal ion. While extensive characterization for complexes with all the listed metals is not widely documented in a single source, their formation follows established principles of coordination chemistry.

The coordination geometry of the resulting metal complexes is determined by the electronic configuration and size of the central metal ion. These structures are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: Coordination of the ligand to the metal ion is often confirmed by shifts in the vibrational frequencies of the pyridine and pyrrole rings in the IR spectrum.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes (such as those of Zn(II), Cd(II), Hg(II), and Pd(II)) in solution.

Based on the known preferences of these metal ions, the following coordination geometries are generally expected:

Octahedral: Cr(III), Fe(III), Co(II), and Ni(II) complexes, particularly with a 1:2 or 1:3 metal-to-ligand ratio, often adopt an octahedral geometry. nih.govnih.gov

Tetrahedral: Zn(II), Cd(II), and Hg(II) complexes frequently exhibit a tetrahedral geometry, especially with halide co-ligands. nih.gov

Square Planar: Pd(II) complexes, with its d⁸ electron configuration, strongly favor a square planar geometry. nih.govekb.eg Cu(II) can also adopt this geometry, although distorted octahedral and square pyramidal geometries are also common.

The table below summarizes the expected coordination geometries and magnetic properties for complexes of this compound with various transition metals, based on established chemical principles.

| Metal Ion | Typical Coordination Geometry | Expected Magnetic Property |

| Cr(III) | Octahedral | Paramagnetic |

| Fe(III) | Octahedral | Paramagnetic |

| Co(II) | Octahedral or Tetrahedral | Paramagnetic |

| Ni(II) | Octahedral | Paramagnetic |

| Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic |

| Zn(II) | Tetrahedral | Diamagnetic |

| Cd(II) | Tetrahedral | Diamagnetic |

| Hg(II) | Tetrahedral | Diamagnetic |

| Pd(II) | Square Planar | Diamagnetic |

Catalytic Applications of Metal Complexes Derived from this compound

Transition metal complexes containing pyridine-based ligands are widely studied for their catalytic activity in a range of organic transformations. The metal complexes of this compound are potential candidates for catalysis due to the ability of the metal center to act as a Lewis acid and facilitate reactions by activating substrates.

These complexes can potentially be employed as catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: When the catalyst and reactants are in the same phase (typically a liquid), the complex can act as a homogeneous catalyst. The solubility of the complex in the reaction solvent is a key factor. Such systems often exhibit high activity and selectivity because the active catalytic sites are readily accessible. Potential applications include C-C bond-forming reactions, such as the Henry reaction (nitroaldol reaction) or Knoevenagel condensation, where the Lewis acidic metal center can activate a carbonyl group towards nucleophilic attack. nih.gov

Heterogeneous Catalysis: For applications requiring easy separation and recycling of the catalyst, the complexes can be immobilized on a solid support, such as silica, alumina, or a polymer resin. This creates a heterogeneous catalyst where the active sites are on the surface of a solid material. This approach combines the high selectivity of molecular catalysts with the practical advantages of solid catalysts, such as enhanced stability and prevention of product contamination.

The catalytic performance of these complexes is influenced by the choice of metal, the coordination environment, and the reaction conditions. The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby optimizing its catalytic activity for a specific transformation.

Supramolecular Chemistry and Self Assembly of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine Systems

Investigation of Molecular Aggregation and Non-Covalent Interactions

The aggregation of molecules in solution is a fundamental concept in supramolecular chemistry, driven by a variety of non-covalent interactions. For aromatic and heterocyclic compounds like 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, these interactions are crucial for the formation of larger, organized assemblies. The structure of this compound, featuring both a pyridine (B92270) and a dimethyl-pyrrole ring, provides multiple sites for such interactions.

Studies on closely related structures, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, reveal the significant role that non-covalent forces play in stabilizing crystal structures. researchgate.net In this derivative, an extensive three-dimensional network is formed, stabilized by a combination of hydrogen bonds and π-facial interactions. researchgate.net This indicates a strong potential for the parent compound, this compound, to engage in similar self-assembly processes. The arrangement of aromatic rings and potential hydrogen bond acceptors (the pyridine nitrogen) and donors (C-H groups) are key to its ability to form molecular aggregates.

The self-assembly of this compound systems is governed by specific non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding : While this compound lacks the classic N-H donor present in unsubstituted pyrrole (B145914), it can participate in weaker C-H···N and C-H···π hydrogen bonds. Analysis of the crystal structure of the related 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine shows intermolecular N-H···N hydrogen bonds forming distinct ring motifs, alongside C-H···π interactions that contribute to a stable three-dimensional network. researchgate.net This suggests that the nitrogen atom of the pyridine ring in the target compound is a potent hydrogen bond acceptor, capable of interacting with C-H donors from neighboring molecules to guide aggregation.

Characterization of Supramolecular Aggregates (e.g., Dynamic Light Scattering, Tyndall Effect)

Specific experimental data from techniques such as Dynamic Light Scattering (DLS) or observations of the Tyndall effect for supramolecular aggregates of this compound are not available in the current scientific literature.

However, these techniques have been successfully applied to its isomer, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, to characterize its aggregation in aqueous solutions. mdpi.com DLS studies on this related compound revealed the formation of aggregates with varying sizes, and the presence of these aggregates was confirmed by the Tyndall effect, where a laser beam becomes visible as it passes through the solution due to light scattering by the particles. mdpi.com These methods are crucial for understanding the size, distribution, and formation of molecular aggregates in solution.

Development of Supramolecular Sensors and Chemodosimeters

There are no specific studies detailing the development or application of this compound as a supramolecular sensor or chemodosimeter.

Research in this area has largely concentrated on the 4-substituted isomer, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, which has been identified as an effective sensor for nitrite (B80452) ions in aqueous solutions. mdpi.comnih.gov This related compound forms molecular aggregates that respond to the presence of specific anions, leading to a detectable signal. mdpi.comnih.gov The sensing mechanism is believed to involve changes within the supramolecular aggregate system upon interaction with the anion. mdpi.com

Detailed anion recognition and sensing mechanisms have not been reported for this compound.

For context, the isomeric compound, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, functions as a chemodosimeter for nitrite, with a limit of detection of 1.06 ppm. mdpi.com The sensing mechanism for this isomer is linked to changes in its supramolecular aggregation state upon interaction with the nitrite anion. mdpi.com This interaction is highly selective, even in the presence of other competing anions. nih.gov The proposed site of electrostatic interaction is the alpha position of the pyrrole moiety. mdpi.com While this provides insight into how such molecules can function as sensors, similar studies have not been conducted on the 2-substituted version.

Photophysical and Optoelectronic Properties of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine and Derivatives

Analysis of Absorption and Emission Characteristics

The electronic absorption spectra of these compounds are characterized by transitions within the π-electron system. For the derivative 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the UV-Vis spectrum recorded in chloroform exhibits distinct absorption bands at 254 nm, 287 nm, and 355 nm researchgate.net. These multiple bands are typical for conjugated aromatic systems, representing different π-π* electronic transitions.

In a related isomer, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, a broad absorption band with a maximum at 446 nm is observed in aqueous solutions. The molar absorptivity for this transition was determined to be 317 M⁻¹cm⁻¹ nih.gov. However, studies on this and other closely related derivatives report a lack of fluorescence. Specifically, aqueous solutions of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine did not exhibit any emission nih.gov. The absence of reported emission data for other derivatives, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, suggests that these molecules may be non-fluorescent or have very low quantum yields, possibly due to efficient non-radiative decay pathways from the excited state researchgate.netnih.gov.

This is in contrast to other pyridine-based luminogens which can be highly fluorescent, often through the introduction of specific electron-donating or -accepting groups that promote radiative decay or induce aggregation-induced emission enhancement (AIEE) nih.gov.

| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Emission |

|---|---|---|---|---|

| 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine | Chloroform | 254 nm, 287 nm, 355 nm | Not Reported | Not Reported |

| 4-(2,5-Dimethyl-pyrrol-1-yl)pyridine | Water | 446 nm | 317 M⁻¹cm⁻¹ | None Exhibited |

Solvent Effects on Optical and Electronic Transitions

The influence of the solvent environment on the electronic absorption and emission spectra, known as solvatochromism, provides insight into the nature of the electronic transitions. Changes in solvent polarity can differentially stabilize the ground and excited states of a molecule, leading to shifts in spectral bands.

For 4-(2,4-dimethyl-pyrrol-1-yl)pyridine, a bathochromic shift (a shift to longer wavelengths) in the absorption maximum is observed with increasing solvent polarity nih.gov. This behavior is indicative of an excited state that is more polar than the ground state, a common feature in molecules with intramolecular charge transfer character. Conversely, in some complex pyrrole-based systems like diketopyrrolopyrroles (DPP), the emission has been found to be largely independent of solvent polarity, which occurs when the excited state has no significant charge transfer character researchgate.net. For other systems, such as certain borondipyrromethene (BODIPY) dyes, fluorescence quantum yields and lifetimes tend to decrease in more polar solvents due to an increase in non-radiative deactivation rates researchgate.net.

While a detailed solvatochromic study for this compound itself is not available, the behavior of its isomers suggests that its photophysical properties would likely be solvent-dependent, influenced by the specific electronic character of its excited states nih.gov.

Potential for Applications in Functional Materials

The versatile electronic properties of pyrrole- and pyridine-based compounds make them attractive building blocks for a variety of functional materials researchgate.net. Their ability to be chemically modified allows for the fine-tuning of their optical and electronic characteristics for specific applications.

One area of application is in the development of chemical sensors. For instance, the related compound 4-(pyrrol-1-yl)pyridine and its dimethyl derivatives have been shown to act as effective sensors for nitrite (B80452) ions in aqueous solutions nih.gov. Furthermore, π-conjugated systems based on these heterocycles are widely explored for use in optoelectronic devices, including as photosensitizers in photodynamic therapy and components in organic electronics nih.gov. The development of materials with properties like aggregation-induced emission enhancement (AIEE) from pyridine-based structures further broadens their applicability in bio-imaging and sensing nih.gov.

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and telecommunications nih.gov. A key requirement for NLO activity is a high degree of molecular polarizability, which is often found in molecules with extended π-conjugation and donor-acceptor architectures nih.govnih.gov.

Pyrrole-containing compounds, such as porphyrins and BODIPY dyes, are established classes of NLO materials due to their large number of delocalized π-electrons nih.gov. The NLO response can be maximized by tailoring the molecular structure to enhance intramolecular charge transfer ymerdigital.com. Computational studies on various pyrrole (B145914) derivatives confirm their potential for good NLO behavior, indicated by high calculated values of dipole moment, polarizability, and first-order hyperpolarizability researchgate.net. The strategic combination of an electron-donating pyrrole moiety with an electron-accepting pyridine (B92270) ring in this compound makes it and its derivatives promising candidates for the development of new NLO materials nih.govresearchgate.net.

Electrochemical Behavior and Redox Properties

Pyridine and its derivatives are known to be electrochemically active, participating in redox reactions that are central to their function in catalysis and biology mdpi.com. The electrochemical properties of these molecules are typically investigated using techniques such as cyclic voltammetry, which can reveal their reduction and oxidation potentials.

Studies on various pyridine derivatives show a characteristic reduction signal, with the exact potential being highly dependent on the nature and position of substituents on the pyridine ring mdpi.com. Electron-withdrawing groups tend to make the reduction occur at a more positive potential (making it easier), while electron-donating groups make the reduction more difficult mdpi.com. This tunability of redox potentials is crucial for applications in areas like photocatalysis, where the ability of a molecule to participate in single-electron transfer (SET) processes is essential acs.org. The redox potential of the photocatalyst is a critical parameter for the success of such reactions involving pyrrole and pyridine heterocycles acs.org. Given this context, this compound is expected to possess distinct redox properties that can be characterized and potentially exploited in various electrochemical applications.

Role in Advanced Organic Synthesis and Building Block Applications

Utilization as a Versatile Building Block for Complex Molecules

The utility of 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine and its derivatives as foundational building blocks is well-recognized in synthetic chemistry. The inherent reactivity of both the pyrrole (B145914) and pyridine (B92270) moieties allows for a variety of chemical transformations, making it a strategic starting point for the synthesis of intricate organic molecules. Pyrroles, in general, are considered crucial building blocks for natural products and materials with diverse biological activities. researchgate.net

A notable example that underscores the value of the this compound scaffold is its incorporation into larger, functionalized molecules. For instance, derivatives such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol have been identified as important reaction intermediates and foundational "building blocks" for the creation of supramolecular structures. google.com These derivatives are capable of undergoing various chemical reactions and participating in non-bonding interactions, which is essential for the assembly of complex, multi-component systems. google.com The synthesis of such derivatives often involves the Paal-Knorr reaction, a straightforward method for preparing N-substituted pyrroles. researchgate.net

Furthermore, the this compound core can be integrated into ligands for the formation of metal-organic frameworks (MOFs). While the direct use of the title compound is not extensively documented, related pyridine and bipyridyl derivatives are widely employed in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. The structural rigidity and coordinating ability of the pyridine nitrogen make it an ideal component for constructing these ordered materials.

The versatility of this building block is also evident in its capacity to be functionalized. For example, the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine introduces an amino group to the pyridine ring, which can then serve as a handle for further synthetic elaborations, such as the formation of Schiff bases or the introduction of other functional groups. researchgate.net This highlights the modular nature of this scaffold in the assembly of more complex molecules.

Precursor for Diversified Heterocyclic Scaffolds

The this compound structure is a valuable precursor for the synthesis of a wide array of more complex, often fused, heterocyclic scaffolds. The combination of the pyrrole and pyridine rings within a single molecule provides a unique platform for annulation reactions, where additional rings are built onto the existing framework. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their enhanced stability and unique electronic properties. ias.ac.inbohrium.com

One key application of this scaffold is in the synthesis of pyrrolopyridines, which are known to possess a range of biological activities. The general strategies for constructing such fused systems often involve either building a pyrrole ring onto a pre-existing pyridine or vice versa. ias.ac.in Starting with a molecule like this compound provides a head start in these synthetic routes.

For example, derivatives of this compound can be used to create more elaborate heterocyclic systems. The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine demonstrates how the core structure can be linked to other heterocyclic rings, in this case, an oxadiazole. mdpi.com This reaction proceeds via the Paal-Knorr synthesis, where a diamine precursor reacts with a 1,4-dicarbonyl compound to form the pyrrole ring. mdpi.com This resulting molecule, which combines pyrrole, pyridine (implicitly, as the starting amine would be a substituted aminopyridine), and oxadiazole rings, showcases the potential for generating diverse heterocyclic architectures.

The development of new synthetic methodologies continues to expand the utility of pyrrole-pyridine systems as precursors. For instance, synergetic copper/zinc-catalyzed one-step annulation reactions have been developed to create aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines, which are scaffolds with significant biological activity. rsc.org While not starting directly from the title compound, these methods illustrate the chemical principles that could be applied to it to generate novel fused systems.

Intermediate in the Synthesis of Biologically Relevant Organic Compounds

The this compound moiety is a key intermediate in the synthesis of various biologically active compounds, including those with potential therapeutic applications. The structural motif of a pyrrole ring linked to a pyridine ring is found in a number of compounds with interesting pharmacological profiles. Compounds with similar structures have been investigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

A concrete example is the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, which has been identified as an anti-tuberculosis therapeutic compound. researchgate.net The synthesis of this and related molecules often involves the use of a 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide intermediate, which is then elaborated to form the final active compound. researchgate.net This highlights the role of the dimethyl-pyrrol-yl-phenyl moiety, a close analogue of the title compound, as a crucial intermediate.

Furthermore, the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine is of biological interest, as 1,2,5-oxadiazoles containing a pyrrole group are known to exhibit antiproliferative activity. mdpi.com This suggests that the title compound could serve as a valuable intermediate for the development of new anticancer agents.

The table below summarizes some of the biologically relevant compounds and scaffolds that can be synthesized from or are related to this compound, underscoring its importance as a synthetic intermediate.

| Precursor/Intermediate | Resulting Compound/Scaffold | Potential Biological Relevance |

| 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) | Anti-tuberculosis researchgate.net |

| 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione (B30556) | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Antiproliferative mdpi.com |

| 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes | 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives | General biological activity rsc.org |

Biochemical and Mechanistic Investigations of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Pyridine Derivatives

Studies on Enzyme Modulation and Interaction Mechanisms

The biological activity of 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine derivatives is often rooted in their ability to interact with and modulate the function of specific enzymes. The presence of both pyridine (B92270) and pyrrole (B145914) rings in the structure is thought to facilitate these interactions with biological targets. ontosight.ai

A series of novel derivatives, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides, have been synthesized and evaluated as dual inhibitors of Enoyl-ACP reductase (InhA) and Dihydrofolate Reductase (DHFR). nih.govmdpi.com Both enzymes are validated targets for antimicrobial drugs. DHFR is crucial for the synthesis of nucleotides and certain amino acids, making its inhibition detrimental to cell proliferation. mdpi.comresearchgate.net InhA is essential for the biosynthesis of mycolic acids in the cell wall of mycobacteria. researchgate.netnih.gov